![molecular formula C20H14FN3O2 B2714871 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 867329-86-0](/img/structure/B2714871.png)

1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

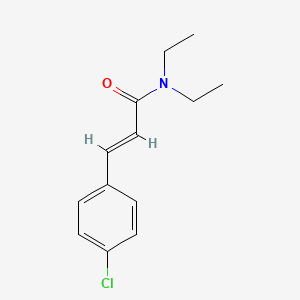

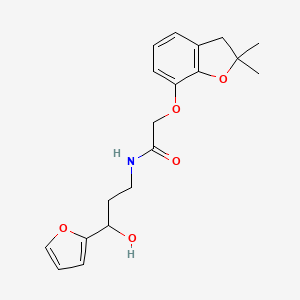

The compound “1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that belongs to the class of pyrazolopyridines . Pyrazolopyridines are bicyclic heterocyclic compounds that have been of interest due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolopyridines are generally synthesized through multicomponent reactions . For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a carboxylic acid group, a phenyl group, and a fluorophenyl group.Chemical Reactions Analysis

Pyrazolopyridines can undergo a variety of chemical reactions, depending on the substituents present on the molecule . The presence of the carboxylic acid group could potentially allow for reactions such as esterification or amide formation.Aplicaciones Científicas De Investigación

Potential in Cancer Treatment

Research indicates that compounds structurally related to 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit properties useful in cancer therapy. Specifically, derivatives have been studied for their ability to inhibit Aurora kinases, which play a crucial role in cell division. Such inhibitors can be utilized in treating various cancers by targeting the cell cycle and halting the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Labeling

The compound and its analogs have been used in chemical synthesis processes, including the detailed synthesis of labeled compounds with carbon-13, carbon-14, and tritium. These processes are essential for tracking the distribution and metabolism of drugs within the body, providing valuable information for drug development and pharmacokinetic studies (B. Latli et al., 2018).

Molecular Structure and Vibrational Spectra Analysis

Theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds have been conducted. Such studies are crucial for understanding the molecular behavior, stability, and reactivity of these compounds, which is vital for their potential application in drug development and material science (Khaled Bahgat et al., 2009).

Fluorescent pH Sensor Development

Heteroatom-containing organic fluorophores related to this compound have been synthesized and found to exhibit properties making them useful as fluorescent pH sensors. Such sensors can reversibly switch their emission in response to pH changes, making them valuable tools for bioimaging and monitoring environmental changes (Zhiyong Yang et al., 2013).

Antibacterial Applications

Synthesis and antibacterial screening of pyrazolo[3,4-b]pyridine-4-carboxylic acids and their derivatives reveal that some of these compounds exhibit significant antibacterial activities. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial strains (T. Maqbool et al., 2014).

Direcciones Futuras

The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. Given the biological activities exhibited by other pyrazolopyridines, this compound could potentially have applications in medicinal chemistry .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2/c21-15-8-4-5-13(9-15)12-24-19-17(11-22-24)16(20(25)26)10-18(23-19)14-6-2-1-3-7-14/h1-11H,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKSACISZMXPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC(=CC=C4)F)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)

![2-(4-Bromophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714795.png)

![N-(2,4-difluorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2714797.png)

![(3Z)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714798.png)

![4-[4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2714803.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714804.png)

![3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2714805.png)